

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Lysergine

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Compound of Interest		
Compound Name:	Lysergine	
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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the current enantioselective synthetic strategies for (+)-**lysergine**, including detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.

Introduction

(+)-Lysergine is a member of the clavine alkaloids, a class of ergot alkaloids characterized by the tetracyclic ergoline ring system. These compounds are of significant interest due to their diverse biological activities, primarily as ligands for serotonin, dopamine, and adrenergic receptors. The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure (+)-lysergine is crucial for further pharmacological studies and the development of new therapeutic agents. This document outlines notable enantioselective syntheses of (+)-lysergine, providing detailed protocols for key reactions and summarizing their quantitative data for comparative purposes.

Key Synthetic Strategies

Several innovative strategies have been developed for the asymmetric synthesis of the ergoline scaffold of (+)-**lysergine**. These approaches primarily focus on the stereoselective construction of the C/D ring system and the introduction of the requisite chirality.

Organocatalytic Asymmetric α-Aminoxylation



A notable approach developed by Bisai and colleagues employs a d-proline-catalyzed α -aminoxylation reaction to establish the key stereocenter with high enantioselectivity. This strategy leads to a formal total synthesis of (+)-**lysergine** and (+)-iso**lysergine**. The key intermediate is synthesized with a 98% enantiomeric excess (ee)[1].

Divergent Synthesis from a Common Chiral Intermediate

Reddy and coworkers have reported a concise and divergent asymmetric synthesis of several tetracyclic clavine alkaloids, including (+)-**lysergine**. Their strategy involves a chemoselective MeOH-mediated oxa-Michael addition and a lactone–lactam rearrangement of a spiro α -methylene-y-butyrolactone intermediate derived from (R)-4-amino-Uhle's ketone[2].

Synthesis from Enantiomerically Pure Lysergol

A streamlined synthesis of racemic **lysergine** has been reported by Tasker and colleagues, starting from racemic lysergol. This approach can be adapted for an enantioselective synthesis by utilizing enantiomerically pure (+)-lysergol as the starting material. The conversion involves mesylation of the primary alcohol of (+)-lysergol followed by reduction[3].

Data Presentation

The following tables summarize the quantitative data for the key steps in the enantioselective synthesis of (+)-**lysergine** and its precursors from the cited literature.

Table 1: Key Enantioselective Reaction Data



Synthetic Approach	Key Reaction	Catalyst/ Reagent	Product	Yield (%)	Enantiom eric Excess (ee %)	Referenc e
Bisai et al.	Asymmetri c α- aminoxylati on	d-proline	Chiral aldehyde intermediat e	-	98	[1]
Reddy et al.	Lactone- lactam rearrange ment	MeONa, MeOH	Tetracyclic lactam	-	>99	[2]

Table 2: Yields of Key Transformations to (+)-Lysergine

Starting Material	Transformat ion	Reagents	Product	Yield (%)	Reference
(±)-Lysergol	Mesylation	MsCl, Et3N, CH2Cl2	(±)-Lysergol mesylate	quantitative	[3]
(±)-Lysergol mesylate	Reduction	LiAlH4, THF	(±)-Lysergine	56	[3]
Spiro α- methylene-y- butyrolactone	Lactone- lactam rearrangeme nt	MeONa, MeOH	(+)-Lysergine precursor	-	[2]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α -Aminoxylation (Bisai et al.)

This protocol describes the key enantioselective step in the formal synthesis of (+)-lysergine.



Reaction:

- Step 1: α-Aminoxylation of the aldehyde
 - To a solution of the starting aldehyde in CHCl3 at 0 °C is added d-proline (20 mol%).
 - Nitrosobenzene is then added portion-wise over 10 minutes.
 - The reaction mixture is stirred at 0 °C for the specified time until completion (monitored by TLC).
 - The reaction is quenched with saturated aqueous NH4Cl solution and extracted with CH2Cl2.
 - The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
 - \circ The crude product is purified by flash column chromatography to afford the desired chiral α -aminoxylated aldehyde.

Protocol 2: Conversion of (+)-Lysergol to (+)-Lysergine (Adapted from Tasker et al.)

This two-step protocol details the conversion of (+)-lysergol to (+)-lysergine.

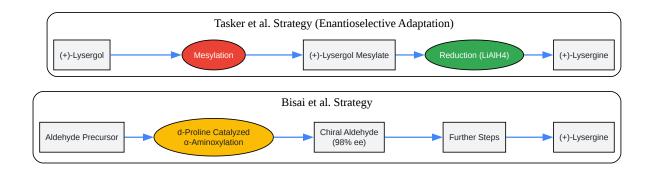
Reaction:

- Step 1: Mesylation of (+)-Lysergol
 - To a solution of (+)-lysergol in anhydrous CH2Cl2 at 0 °C is added triethylamine (Et3N).
 - Methanesulfonyl chloride (MsCl) is then added dropwise.
 - The reaction mixture is stirred at 0 °C for 1 hour.
 - The reaction is quenched with water and the aqueous layer is extracted with CH2Cl2.



- The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the crude (+)-lysergol mesylate, which is used in the next step without further purification[3].
- Step 2: Reduction of (+)-Lysergol Mesylate to (+)-Lysergine
 - To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C is added a solution of the crude (+)-lysergol mesylate in THF dropwise.
 - The reaction mixture is then heated at reflux for the specified time until completion (monitored by TLC).
 - The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water.
 - The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
 - The crude product is purified by flash column chromatography to afford (+)-lysergine[3].

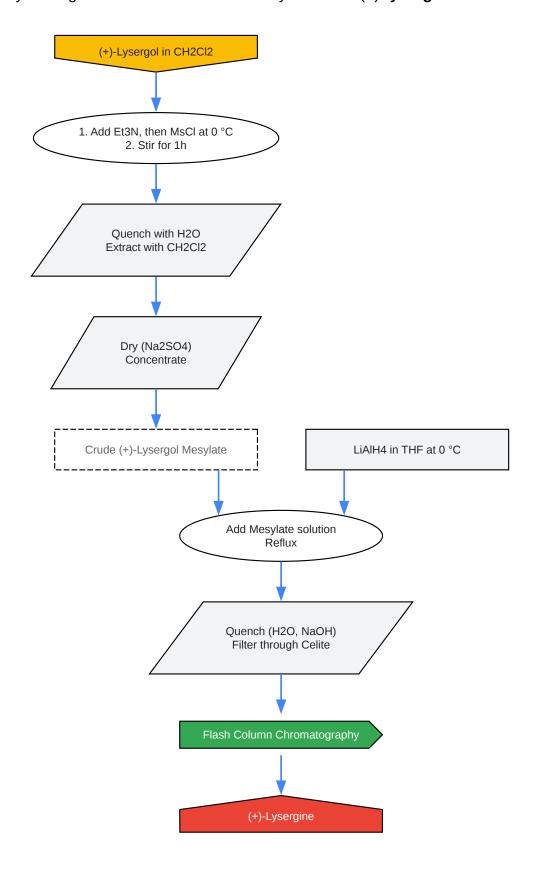
Visualizations Synthetic Pathway Diagrams



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Caption: Key strategies for the enantioselective synthesis of (+)-lysergine.



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Caption: Experimental workflow for the conversion of (+)-lysergol to (+)-lysergine.

Conclusion

The enantioselective synthesis of (+)-**lysergine** has been successfully achieved through various innovative synthetic strategies. The choice of a particular route may depend on factors such as the desired scale of synthesis, availability of starting materials, and the need for structural diversity for analog synthesis. The organocatalytic approach offers high enantioselectivity early in the synthesis, while the conversion from (+)-lysergol provides a concise route to the final product. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of alkaloid synthesis and medicinal chemistry.

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